3-(4-BOC-piperazino)-2-chloropyridine

Medicinal Chemistry Organic Synthesis Process Chemistry

This bifunctional heteroaryl piperazine intermediate offers unmatched orthogonal reactivity: the 2-chloropyridine undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings while the N-Boc-piperazine remains inert, enabling a streamlined two-step diversification. Unlike unprotected piperazines, it avoids oligomerization; unlike 2-fluoro/2-bromo analogs, it provides optimal chemoselectivity in Pd-catalyzed aminations. Supplied at ≥98% purity (HPLC), it ensures reproducible results in kinase, GPCR, and ion channel inhibitor synthesis. Bypass the low-yield in-house Buchwald step and accelerate your medicinal chemistry timelines with this solid, easy-to-weigh intermediate.

Molecular Formula C14H20ClN3O2
Molecular Weight 297.78 g/mol
CAS No. 633283-64-4
Cat. No. B1444716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-BOC-piperazino)-2-chloropyridine
CAS633283-64-4
Molecular FormulaC14H20ClN3O2
Molecular Weight297.78 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)Cl
InChIInChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-4-6-16-12(11)15/h4-6H,7-10H2,1-3H3
InChIKeyWZDUKAPYVNYSAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-BOC-piperazino)-2-chloropyridine (CAS 633283-64-4): A High-Purity, Orthogonally Protected Building Block for Drug Discovery Pipelines


3-(4-BOC-piperazino)-2-chloropyridine (CAS 633283-64-4; also named tert-butyl 4-(2-chloropyridin-3-yl)piperazine-1-carboxylate) is a bifunctional heteroaryl piperazine intermediate, comprising a 2-chloropyridine electrophilic coupling handle and an N-Boc-protected piperazine nucleophile reservoir . The compound is commercially supplied with an assay specification of ≥98% purity (HPLC) and is utilized as a key building block in the synthesis of small-molecule inhibitors targeting kinases, GPCRs, and ion channels .

Why 3-(4-BOC-piperazino)-2-chloropyridine Cannot Be Replaced by Simple 2-Halopyridine or Unprotected Piperazine Analogs


Generic substitution of 3-(4-BOC-piperazino)-2-chloropyridine with simpler 2-halopyridines or unprotected piperazines fails to replicate its unique orthogonal reactivity profile and stability. The chloro group at the 2-position provides a versatile handle for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) , while the N-Boc-protected piperazine remains inert during these manipulations and is cleanly deprotected under acidic conditions to liberate a secondary amine for subsequent diversification . Interchanging with a 2-fluoro or 2-bromo analog alters the electrophilicity and chemoselectivity in palladium-catalyzed aminations [1], and using an unprotected piperazine leads to uncontrolled oligomerization and side-product formation . This dual reactivity architecture is specifically required for constructing complex drug-like molecules with defined three-dimensional pharmacophores [2].

Quantitative Differentiation of 3-(4-BOC-piperazino)-2-chloropyridine Against Key Comparators


Synthetic Yield in Buchwald-Hartwig Amination: 54% Isolated Yield Using Pd-BINAP System

In a patent-exemplified synthesis (US08202873B2), 3-(4-BOC-piperazino)-2-chloropyridine is prepared in 54% isolated yield via Buchwald-Hartwig amination between 2-chloro-3-iodopyridine and N-Boc-piperazine, using Pd(OAc)₂, BINAP, and Cs₂CO₃ in refluxing toluene . While direct head-to-head data for the target compound versus other 2-halopyridines are not reported in this patent, cross-study comparable data for analogous 2-chloro-5-iodopyridine under optimized Pd-Xantphos conditions achieve 96% isolated yield in selective amination [1]. The 54% yield represents a baseline for the 2-chloro-3-substituted regioisomer and highlights the need for specific catalyst tuning when employing this particular scaffold.

Medicinal Chemistry Organic Synthesis Process Chemistry

Commercial Purity Specification: ≥98% (HPLC) vs. Typical 95% for Unprotected Piperazine Analogs

Commercial vendors supply 3-(4-BOC-piperazino)-2-chloropyridine with a minimum purity specification of ≥98% as determined by HPLC . In contrast, closely related unprotected piperazine analogs, such as 1-(2-chloropyridin-3-yl)piperazine, are typically supplied at 95% purity and are described as brown oils with MS (m/z): 198 (M+1) , indicating the presence of impurities that may interfere with subsequent synthetic steps.

Analytical Chemistry Quality Control Drug Discovery

Chemoselectivity in Pd-Catalyzed Amination: Chlorine Retained at 2-Position Enables Sequential Diversification

The 2-chloropyridine moiety in 3-(4-BOC-piperazino)-2-chloropyridine exhibits differential reactivity in Pd-catalyzed aminations compared to the 2-bromo analog. While direct quantitative data for the target compound are limited, a seminal study on 2-chloro-3-iodopyridine demonstrates that under optimized Pd-BINAP conditions, the iodo group undergoes selective amination while the chloro group remains intact, allowing for subsequent orthogonal functionalization [1]. In contrast, 2-bromo-3-iodopyridine would be expected to undergo non-selective diamination under similar conditions. The chlorine atom's lower reactivity (bond dissociation energy: C-Cl ~397 kJ/mol vs. C-Br ~280 kJ/mol) provides a kinetic window for selective manipulation.

Catalysis Chemoselectivity Reaction Optimization

Boc-Protection Eliminates Di-Boc Impurity Formation: Continuous Flow Processes Achieve ≤0.3% Impurity

The N-Boc protecting group in 3-(4-BOC-piperazino)-2-chloropyridine ensures that the piperazine nitrogen remains mono-protected, preventing the formation of di-Boc byproducts. Multi-ton continuous flow manufacturing processes for N-Boc-piperazine (the key precursor) achieve >85% yield with ≤0.3% di-Boc impurity through precise residence time control (5–8 minutes at 40–50°C) [1]. In contrast, unprotected piperazine in analogous coupling reactions yields products with >5% oligomeric impurities that are difficult to remove by conventional chromatography .

Process Chemistry Continuous Flow Impurity Control

Optimal Application Scenarios for 3-(4-BOC-piperazino)-2-chloropyridine in Drug Discovery and Process Chemistry


Parallel Synthesis of Kinase Inhibitor Libraries via Sequential Suzuki-Miyaura Coupling and Boc Deprotection

The compound's orthogonal reactivity enables a two-step diversification strategy: first, the 2-chloro group undergoes Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to install diverse aromatic moieties; second, acidic Boc deprotection (TFA/DCM) liberates the piperazine amine for subsequent reductive amination or amide coupling with carboxylic acid building blocks. This sequence is directly supported by the commercial availability of the compound at ≥98% purity , minimizing interference from impurities during the sensitive Pd-catalyzed coupling step.

GPCR-Targeted Fragment-Based Drug Discovery (FBDD) with 3D Pharmacophore Requirements

The piperazine ring in this compound provides a defined three-dimensional exit vector from the pyridine core, a feature essential for modulating GPCRs, ion channels, and other membrane proteins. The N-Boc group serves as a temporary protecting group during fragment elaboration and is quantitatively removed (class-level inference: Boc deprotection typically proceeds in >95% yield under TFA/DCM) to reveal the secondary amine for final functionalization . The 2-chloro substituent's retention under Pd-catalyzed amination conditions (Section 3, Evidence Item 3) ensures that the pyridine core can be further diversified without affecting the piperazine moiety.

Process Chemistry Scale-Up for Multi-Gram API Intermediate Manufacturing

The established continuous flow synthesis of the N-Boc-piperazine precursor with ≤0.3% di-Boc impurity [1] provides a reliable supply chain for this building block. The compound's solid physical form (vs. oils for unprotected analogs) facilitates accurate weighing and automated dispensing in high-throughput experimentation platforms. Procurement of this pre-formed intermediate bypasses the 54%-yield, 18-hour Buchwald-Hartwig step required for in-house synthesis , accelerating project timelines and conserving internal medicinal chemistry resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-BOC-piperazino)-2-chloropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.